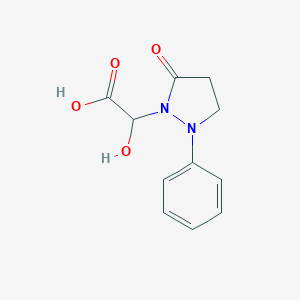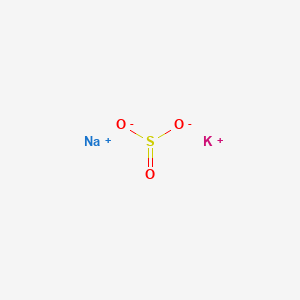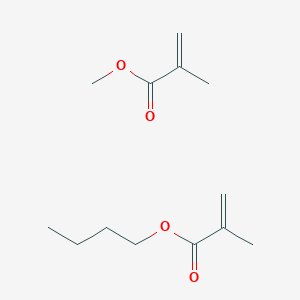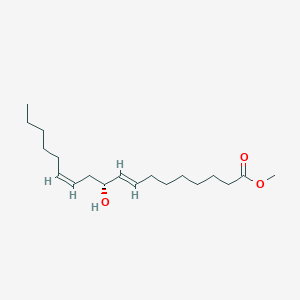
2-Hydroxy-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OPAA is a pyrazolidinone derivative that was first synthesized in the 1960s. Since then, it has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and analytical chemistry. OPAA is a white crystalline powder that is soluble in water and has a molecular weight of 286.3 g/mol.
Mécanisme D'action
The mechanism of action of OPAA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, OPAA reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Effets Biochimiques Et Physiologiques
OPAA has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and fever. It has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using OPAA in lab experiments is its ability to selectively bind to proteins and other biomolecules. This makes it a useful tool for studying protein-ligand interactions and for drug delivery applications.
However, there are also some limitations to using OPAA in lab experiments. One limitation is its limited solubility in organic solvents, which can make it difficult to work with in certain applications. Another limitation is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on OPAA. One direction is to further investigate its potential as a drug delivery system. Another direction is to explore its potential as a chiral selector in chromatography. Additionally, more research is needed to fully understand its mechanism of action and to identify potential therapeutic applications.
In conclusion, OPAA is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there are still many unanswered questions about OPAA, it remains a promising compound for future research.
Méthodes De Synthèse
OPAA can be synthesized by reacting 2-phenyl-5-oxo-1-pyrrolidineacetic acid with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds under reflux in ethanol for several hours and yields OPAA as a white solid.
Applications De Recherche Scientifique
OPAA has been widely used in scientific research due to its potential applications in various fields. In pharmacology, OPAA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a drug delivery system due to its ability to bind to proteins and other biomolecules.
In biochemistry, OPAA has been used as a reagent for the determination of amino acids and peptides. It has also been studied for its potential as a chiral selector in chromatography.
In analytical chemistry, OPAA has been used as a derivatizing agent for the determination of various compounds, including amino acids, peptides, and carbohydrates.
Propriétés
Numéro CAS |
100944-16-9 |
|---|---|
Nom du produit |
2-Hydroxy-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetic acid |
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
2-hydroxy-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O4/c14-9-6-7-12(8-4-2-1-3-5-8)13(9)10(15)11(16)17/h1-5,10,15H,6-7H2,(H,16,17) |
Clé InChI |
WHNWLBWSDQXKSP-UHFFFAOYSA-N |
SMILES |
C1CN(N(C1=O)C(C(=O)O)O)C2=CC=CC=C2 |
SMILES canonique |
C1CN(N(C1=O)C(C(=O)O)O)C2=CC=CC=C2 |
Synonymes |
1-Pyrazolidineacetic acid, -alpha--hydroxy-5-oxo-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)


![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)



![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)


